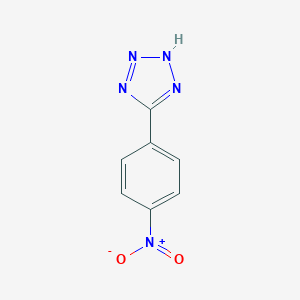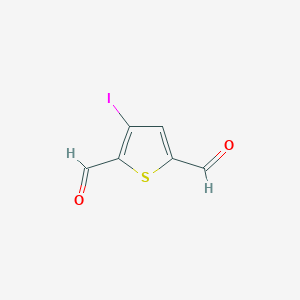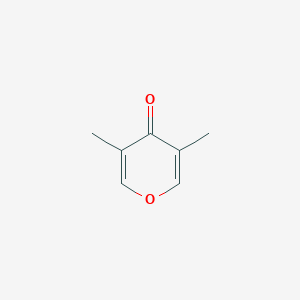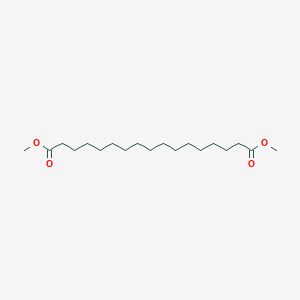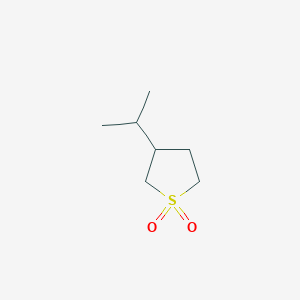
3-Propan-2-ylthiolane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propan-2-ylthiolane 1,1-dioxide is a chemical compound that has been of interest to researchers due to its unique properties. It is also known as 3-isopropylthiolane 1,1-dioxide and is a cyclic sulfone. The compound has been used in various scientific research applications due to its ability to act as a chiral auxiliary and its potential to be used in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-Propan-2-ylthiolane 1,1-dioxide is not fully understood. However, it is believed that the compound acts as a chiral auxiliary by coordinating with the substrate and directing the reaction to produce a single enantiomer.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 3-Propan-2-ylthiolane 1,1-dioxide. However, studies have shown that the compound is relatively stable and does not exhibit any significant toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Propan-2-ylthiolane 1,1-dioxide in lab experiments is its ability to act as a chiral auxiliary. This property makes it useful in the synthesis of various biologically active compounds. However, the compound is relatively expensive and can be challenging to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions for research involving 3-Propan-2-ylthiolane 1,1-dioxide. One area of interest is the development of new synthetic methodologies that utilize the compound as a chiral auxiliary. Another area of interest is the investigation of the compound's potential as a drug candidate. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery.
Synthesemethoden
The synthesis of 3-Propan-2-ylthiolane 1,1-dioxide can be achieved through several methods. One of the most common methods is the reaction of 3-chloropropanesulfonic acid with sodium sulfite. This reaction results in the formation of the cyclic sulfone. Other methods include the reaction of 3-chloropropanesulfonic acid with sodium thiosulfate or the reaction of 3-chloropropanesulfonic acid with sodium sulfide.
Wissenschaftliche Forschungsanwendungen
3-Propan-2-ylthiolane 1,1-dioxide has been used in various scientific research applications. One of the most significant applications is its use as a chiral auxiliary in asymmetric synthesis. The compound has been shown to be an effective chiral auxiliary in the synthesis of various biologically active compounds, including amino acids and peptides.
Eigenschaften
CAS-Nummer |
17113-61-0 |
|---|---|
Produktname |
3-Propan-2-ylthiolane 1,1-dioxide |
Molekularformel |
C7H14O2S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
3-propan-2-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C7H14O2S/c1-6(2)7-3-4-10(8,9)5-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
KEIWCJFRHAPCIO-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCS(=O)(=O)C1 |
Kanonische SMILES |
CC(C)C1CCS(=O)(=O)C1 |
Synonyme |
Thiophene, tetrahydro-3-isopropyl-, 1,1-dioxide (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



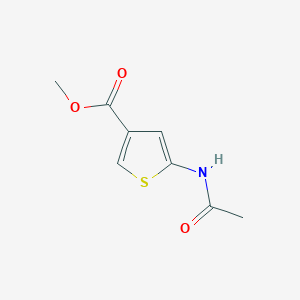
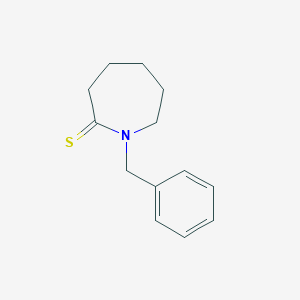
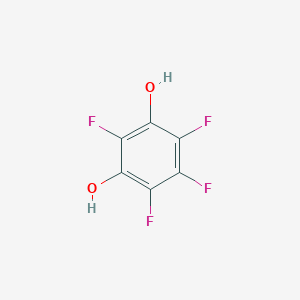
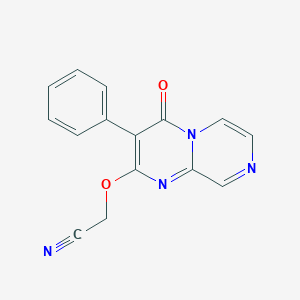
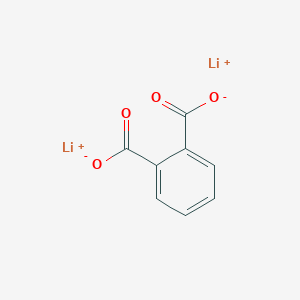
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
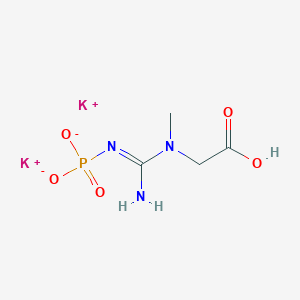
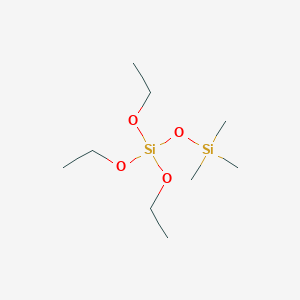
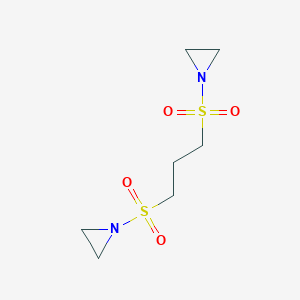
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
